(R)-paliperidone

Übersicht

Beschreibung

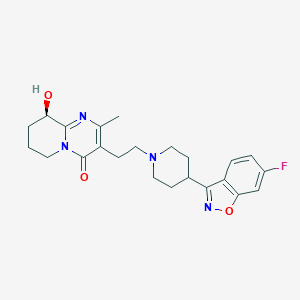

(R)-paliperidone is a 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one that is the (R)-enantiomer of paliperidone. It is an enantiomer of a (S)-paliperidone.

Wirkmechanismus

Target of Action

®-Paliperidone primarily targets dopamine D2 receptors and serotonin 5-HT2A receptors in the brain . These receptors play crucial roles in regulating mood, cognition, and behavior. By interacting with these receptors, ®-paliperidone can influence neurotransmission and help manage symptoms of psychiatric disorders .

Mode of Action

®-Paliperidone acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . This means it binds to these receptors and blocks their activation by natural neurotransmitters. By inhibiting the overactivity of dopamine and serotonin in certain brain regions, ®-paliperidone can help restore the balance of these neurotransmitters, thereby alleviating symptoms of conditions like schizophrenia .

Biochemical Pathways

It’s known that the drug’s antagonistic action on dopamine d2 and serotonin 5-ht2a receptors can influence multiple downstream signaling pathways in the brain . These pathways are involved in a variety of physiological processes, including mood regulation, cognition, and perception .

Pharmacokinetics

The pharmacokinetics of ®-paliperidone involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the drug is well absorbed and widely distributed throughout the body . It undergoes minimal hepatic metabolism and is primarily excreted unchanged in the urine . These properties contribute to ®-paliperidone’s high bioavailability and long half-life, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of ®-paliperidone’s action include the blockade of dopamine D2 and serotonin 5-HT2A receptors, leading to alterations in neurotransmission . These changes can help normalize the overactivity of certain neural circuits associated with psychiatric symptoms. Clinically, this can result in improvements in mood, cognition, and behavior in patients with conditions like schizophrenia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-paliperidone. For instance, factors such as diet, lifestyle, and concomitant medications can affect the drug’s absorption and metabolism, potentially impacting its therapeutic effects . Moreover, genetic variations among individuals can lead to differences in drug response . Therefore, personalized treatment plans considering these environmental and genetic factors can help optimize the therapeutic benefits of ®-paliperidone .

Biologische Aktivität

(R)-paliperidone, the active enantiomer of paliperidone, is a second-generation antipsychotic primarily used in the treatment of schizophrenia. Its biological activity is characterized by its interactions with various neurotransmitter receptors, its pharmacokinetic profile, and its effects on neuroinflammation and stress-related pathways. This article delves into the detailed biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits a complex pharmacological profile, primarily functioning as an antagonist at several key receptors:

- Dopamine D2 Receptors : It has a moderate affinity for D2 receptors (Ki ~4.6 nM), which is crucial for alleviating psychotic symptoms.

- Serotonin 5-HT2A Receptors : this compound shows a higher affinity for 5-HT2A receptors (Ki ~0.22–0.25 nM), contributing to its efficacy in treating both positive and negative symptoms of schizophrenia.

- Adrenergic and Histaminergic Receptors : It also acts on α1- and α2-adrenergic receptors and H1-histaminergic receptors, which may explain some side effects such as weight gain and sedation .

Pharmacokinetics

The pharmacokinetic properties of this compound are significant for understanding its clinical use:

- Absorption and Distribution : After administration, this compound is rapidly absorbed with peak plasma concentrations typically reached within 24 hours. Its distribution is characterized by a high volume of distribution, indicating extensive tissue uptake.

- Metabolism : It is primarily excreted renally as unchanged drug, making it suitable for patients with hepatic impairment but requiring caution in those with renal dysfunction .

- Half-Life : The elimination half-life ranges from 23 to 29 hours, allowing for once-daily dosing in most cases .

Neuroinflammatory Effects

Recent studies have highlighted the role of this compound in modulating neuroinflammation:

- A study demonstrated that this compound prevents the activation of the Toll-like receptor 4 (TLR-4) pathway in the brain under stress conditions. This effect was associated with reduced neuroinflammation markers in rat models subjected to acute and chronic restraint stress .

Table 1: Effects of this compound on Neuroinflammation Markers

| Condition | TLR-4 Activation | Neuroinflammation Markers | Outcome |

|---|---|---|---|

| Control | Normal | Low | No effect |

| Acute Restraint Stress | Increased | High | Reduced by this compound |

| Chronic Restraint Stress | Increased | High | Reduced by this compound |

Clinical Efficacy

This compound has been shown to be effective in reducing both positive and negative symptoms of schizophrenia:

- Efficacy Trials : In placebo-controlled trials, this compound significantly reduced symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) compared to placebo .

Case Study: Long-Term Efficacy

A longitudinal study involving patients stabilized on oral paliperidone showed that transitioning to an injectable formulation maintained symptom control without significant relapses over a 12-month period. Patients reported improved adherence due to less frequent dosing requirements .

Safety Profile

While generally well-tolerated, this compound can cause side effects related to its receptor activity:

Eigenschaften

IUPAC Name |

(9R)-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXMIIMHBWHSKN-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N2CCC[C@H](C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861376 | |

| Record name | 9R-Paliperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130049-85-3 | |

| Record name | Paliperidone, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130049853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9R-Paliperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALIPERIDONE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29F930S8Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.